molecular formula C19H42ClN B11994834 Methyl-octadecyl-amine, hydrochloride CAS No. 2787-53-3

Methyl-octadecyl-amine, hydrochloride

Cat. No.: B11994834
CAS No.: 2787-53-3
M. Wt: 320.0 g/mol
InChI Key: NNKSAZWMTWKXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-octadecyl-amine, hydrochloride is an organic compound with the molecular formula C19H42ClN. It is a derivative of octadecylamine, where a methyl group is attached to the nitrogen atom, and it is present in its hydrochloride salt form. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-octadecyl-amine, hydrochloride typically involves the methylation of octadecylamine. One common method is the reaction of octadecylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C18H37NH2+CH3IC18H37N(CH3)H+HIC18H37NH2 + CH3I \rightarrow C18H37N(CH3)H + HI C18H37NH2+CH3I→C18H37N(CH3)H+HI

The resulting methyl-octadecylamine is then converted to its hydrochloride salt by reacting with hydrochloric acid:

C18H37N(CH3)H+HClC18H37N(CH3)HHClC18H37N(CH3)H + HCl \rightarrow C18H37N(CH3)H \cdot HCl C18H37N(CH3)H+HCl→C18H37N(CH3)H⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl-octadecyl-amine, hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Quaternary ammonium salts or amides.

Scientific Research Applications

Methyl-octadecyl-amine, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of Methyl-octadecyl-amine, hydrochloride is primarily based on its surfactant properties. It can interact with lipid bilayers, altering membrane permeability and facilitating the delivery of active compounds. The molecular targets include cell membranes and lipid-based structures, where it can disrupt or stabilize the membrane depending on the concentration and conditions.

Comparison with Similar Compounds

Similar Compounds

    Octadecylamine: The parent compound without the methyl group.

    Dimethyloctadecylamine: Contains two methyl groups attached to the nitrogen atom.

    Hexadecylamine: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl-octadecyl-amine, hydrochloride is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant. Its hydrochloride form enhances its solubility in aqueous solutions, which is advantageous for various applications.

Properties

CAS No.

2787-53-3

Molecular Formula

C19H42ClN

Molecular Weight

320.0 g/mol

IUPAC Name

N-methyloctadecan-1-amine;hydrochloride

InChI

InChI=1S/C19H41N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2;/h20H,3-19H2,1-2H3;1H

InChI Key

NNKSAZWMTWKXLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.